molecular formula C17H24O5 B14400059 Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate CAS No. 89393-78-2

Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14400059
CAS No.: 89393-78-2
M. Wt: 308.4 g/mol
InChI Key: HXLDHIHPWKBOOS-UHFFFAOYSA-N
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Description

Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O6. It is also known by its IUPAC name, 1,2-bis[(oxiran-2-yl)methyl] cyclohex-4-ene-1,2-dicarboxylate . This compound is characterized by the presence of an oxirane (epoxide) ring and a cyclohexene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohexene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with cyclohex-4-ene-1,2-dicarboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of epoxy resins and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable tool in modifying biomolecules and studying their functions .

Properties

CAS No.

89393-78-2

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

2-O-cyclohexyl 1-O-(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C17H24O5/c18-16(21-11-13-10-20-13)14-8-4-5-9-15(14)17(19)22-12-6-2-1-3-7-12/h4-5,12-15H,1-3,6-11H2

InChI Key

HXLDHIHPWKBOOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)OCC3CO3

Origin of Product

United States

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